molecular formula C17H17NO4 B1222426 2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester

2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester

Cat. No.: B1222426
M. Wt: 299.32 g/mol
InChI Key: HOHANYNHRBYPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester is a member of indoles.

Scientific Research Applications

Biobased Polymer Synthesis

The chemical compound has been studied in the context of synthesizing biobased polymers. For instance, 2,5-furandicarboxylic acid, a platform chemical, has been used for producing biobased polymers and materials. One study reported the synthesis of furan oligoesters through polytransesterification, which involved dimethyl furan-2,5-dicarboxylate and linear α, ω-aliphatic diols. This process used immobilized lipase B from Candida antarctica and resulted in a mixture of cyclic and linear ester oligomers with high yield. The size and distribution of the oligomers were controlled by varying the initial concentration of substrates and temperature, and the chain length of the aliphatic diol co-monomers strongly influenced the yield and type of oligoesters formed. This green process shows potential applications for these biobased oligoesters as macromonomers (Cruz-Izquierdo et al., 2015).

Polymer Properties

Another study addressed the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA). This study synthesized a dimethyl 4,4′-((furan-2,5-dicarbonyl)bis(azanediyl))dibenzoate (2,5-FDCAn) model compound to protect the thermally unstable carboxylic acid groups of the 2,5-FDCA moiety. The properties of 2,5-FDCAn were compared with analogues based on different acids, and the feasibility of the melt polycondensation reaction of these model compounds with different aliphatic diols was investigated. The synthesized polymers were analyzed using various methods, and it was found that the oxygen heteroatom in the furan ring functions as a hydrogen bond acceptor, influencing the properties of the resulting polymers (Wilsens et al., 2014).

Synthetic Organic Chemistry

The compound also finds applications in synthetic organic chemistry. For example, acylation of 5-amino-2-furancarboxylic acid methyl ester with alkenoyl acid chlorides gives 2-amidofurans that undergo intramolecular Diels−Alder cycloadditions, a process used for the preparation of pyrrolophenanthridine alkaloids. This method provided a short, efficient approach to synthesize several members of the pyrrolophenanthridine class of alkaloids, demonstrating the versatility of the compound in complex organic syntheses (Padwa et al., 1998).

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C17H17NO4/c1-11-9-14(12(2)22-11)17(20)21-10-16(19)18-8-7-13-5-3-4-6-15(13)18/h3-6,9H,7-8,10H2,1-2H3

InChI Key

HOHANYNHRBYPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester
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2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester
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2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester
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2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester
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2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester
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2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester

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